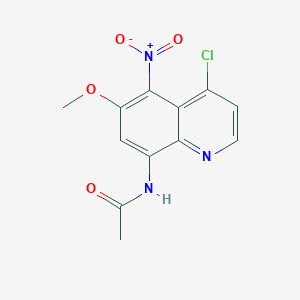
3,4-Ditert-butylcyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Ditert-butylcyclobut-3-ene-1,2-dione (DBCB) is a cyclic diketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. DBCB is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3,4-Ditert-butylcyclobut-3-ene-1,2-dione as an anticancer agent is not fully understood. However, studies have suggested that 3,4-Ditert-butylcyclobut-3-ene-1,2-dione induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins.
Biochemical and Physiological Effects:
3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been shown to have various biochemical and physiological effects. Studies have suggested that 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has antioxidant properties and can scavenge free radicals. 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the degradation of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-Ditert-butylcyclobut-3-ene-1,2-dione in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using 3,4-Ditert-butylcyclobut-3-ene-1,2-dione in lab experiments include its low solubility in water and its potential toxicity.
Orientations Futures
Future research on 3,4-Ditert-butylcyclobut-3-ene-1,2-dione could focus on its potential applications in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further studies could also investigate the mechanism of action of 3,4-Ditert-butylcyclobut-3-ene-1,2-dione as an anticancer agent and its potential as an antioxidant. In material science, future research could focus on the synthesis of new polymers using 3,4-Ditert-butylcyclobut-3-ene-1,2-dione as a monomer.
Méthodes De Synthèse
3,4-Ditert-butylcyclobut-3-ene-1,2-dione can be synthesized by the oxidation of 3,4-Ditert-butylcyclobutene using various oxidizing agents such as KMnO4, H2O2, and NaIO4. The synthesis of 3,4-Ditert-butylcyclobut-3-ene-1,2-dione using KMnO4 as an oxidizing agent has been reported to be the most efficient method.
Applications De Recherche Scientifique
3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been used as a building block for the synthesis of various organic compounds such as β-lactams, pyrrolidines, and quinolines. In material science, 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been used as a monomer for the synthesis of various polymers such as polycarbonates and polyesters. In medicinal chemistry, 3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been studied for its potential as an anticancer agent.
Propriétés
Nom du produit |
3,4-Ditert-butylcyclobut-3-ene-1,2-dione |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3,4-ditert-butylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2,3)7-8(12(4,5)6)10(14)9(7)13/h1-6H3 |
Clé InChI |
NJXACQUMLRHVDZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=O)C1=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=C(C(=O)C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



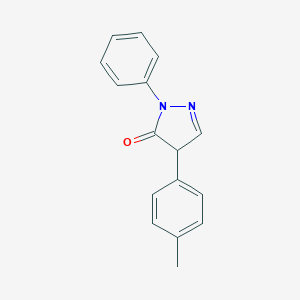

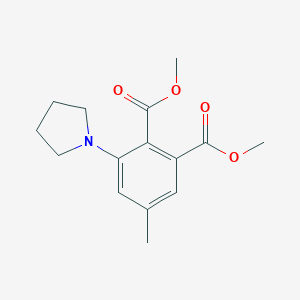

![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)
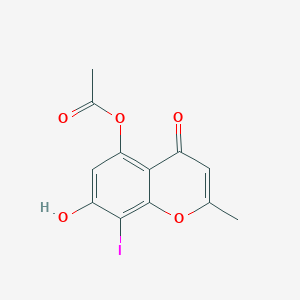
![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)

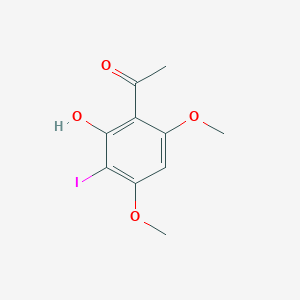
![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)
